

Lancotrione: A Technical Guide to its Synthesis, Mechanism of Action, and Evaluation

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Compound of Interest

Compound Name: *Lancotrione*

Cat. No.: *B608446*

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Introduction

Lancotrione is a potent herbicidal agent belonging to the triketone class of chemicals. Its efficacy lies in the targeted inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), a critical component in the biochemical pathway of plants. This technical guide provides an in-depth overview of **Lancotrione**, covering its chemical properties, a detailed (representative) synthesis protocol, its mechanism of action, and standardized methods for its experimental evaluation.

Core Data Presentation

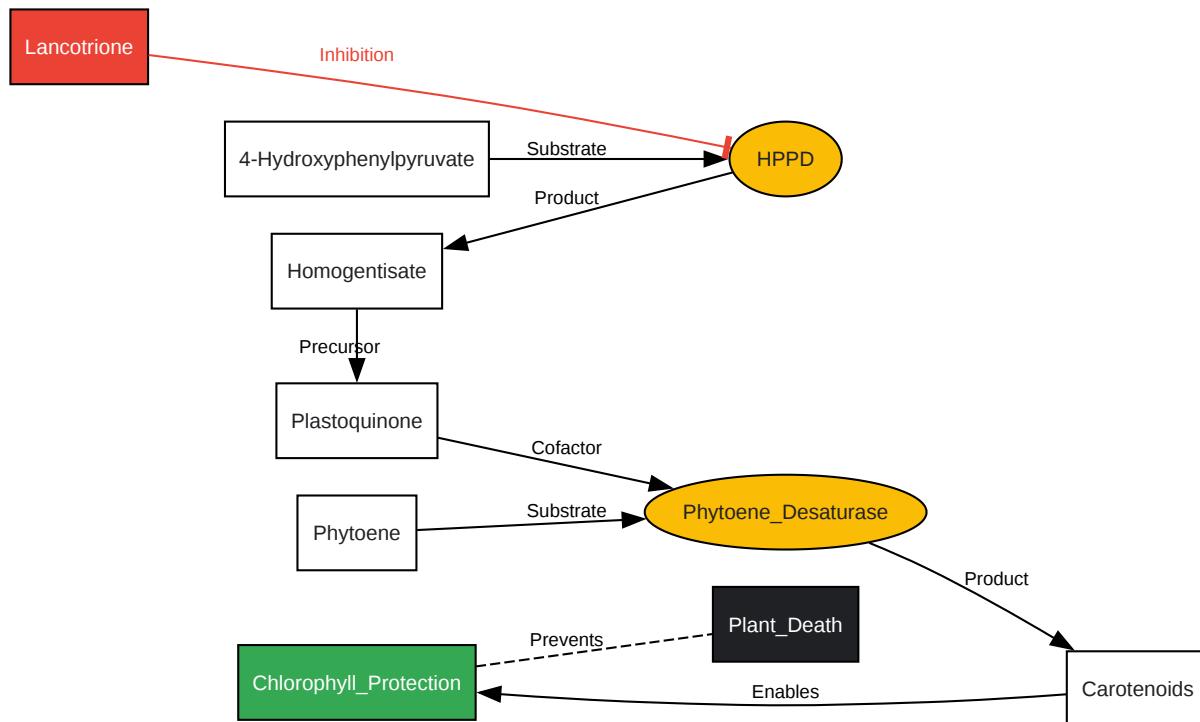
The fundamental chemical and physical properties of **Lancotrione** and its sodium salt are summarized below for easy reference.

Property	Lancotrione	Lancotrione Sodium
Chemical Formula	$C_{19}H_{21}ClO_8S$	$C_{19}H_{20}ClNaO_8S$
Molecular Weight	444.9 g/mol [1]	466.9 g/mol [2]
IUPAC Name	2-[2-chloro-3-[2-(1,3-dioxolan-2-yl)ethoxy]-4-methylsulfonylbenzoyl]cyclohexane-1,3-dione [1]	sodium;2-[2-chloro-3-[2-(1,3-dioxolan-2-yl)ethoxy]-4-methylsulfonylbenzoyl]-3-oxocyclohexen-1-olate [2]
CAS Number	1486617-21-3 [3]	1486617-22-4

Mechanism of Action: HPPD Inhibition

Lancotrione's herbicidal activity stems from its potent inhibition of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme. HPPD is a key enzyme in the catabolism of tyrosine in plants, catalyzing the conversion of 4-hydroxyphenylpyruvate to homogentisate. Homogentisate is a precursor for the biosynthesis of plastoquinone and tocopherols (Vitamin E). Plastoquinone is an essential cofactor for the enzyme phytoene desaturase, which is a critical step in the carotenoid biosynthesis pathway.

By inhibiting HPPD, **Lancotrione** effectively blocks the production of plastoquinone. This, in turn, inhibits phytoene desaturase, leading to an accumulation of the colorless precursor phytoene and a depletion of downstream carotenoids. Carotenoids are vital for protecting chlorophyll from photo-oxidation. In the absence of carotenoids, chlorophyll is rapidly destroyed by light, resulting in the characteristic bleaching symptoms observed in treated plants, ultimately leading to plant death.



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Caption: Lancotrione's mechanism of action via HPPD inhibition.

Experimental Protocols

The following sections provide detailed, representative methodologies for the synthesis and evaluation of **Lancotrione**.

Synthesis of Lancotrione (Representative Protocol)

The synthesis of **Lancotrione** proceeds through a multi-step process, beginning with the formation of a substituted benzoyl chloride, followed by acylation of 1,3-cyclohexanedione and subsequent rearrangement. While the exact, proprietary industrial synthesis protocols are not publicly available, the following represents a detailed, chemically sound procedure based on the known synthesis of related triketone herbicides.

Step 1: Synthesis of 2-chloro-3-(2-(1,3-dioxolan-2-yl)ethoxy)-4-(methylsulfonyl)benzoyl chloride

- Starting Material: 2-chloro-3-hydroxy-4-(methylsulfonyl)benzoic acid.
- Alkylation: The starting benzoic acid is alkylated with 2-(2-chloroethyl)-1,3-dioxolane in the presence of a suitable base (e.g., potassium carbonate) in a polar aprotic solvent (e.g., acetone or DMF). The reaction mixture is heated to reflux for several hours until the reaction is complete (monitored by TLC).
- Purification: The crude product is purified by column chromatography on silica gel.
- Conversion to Acyl Chloride: The resulting benzoic acid derivative is converted to the corresponding acyl chloride by refluxing with thionyl chloride or oxalyl chloride in an inert solvent (e.g., dichloromethane) with a catalytic amount of DMF. The excess chlorinating agent and solvent are removed under reduced pressure to yield the crude benzoyl chloride, which is used immediately in the next step.

Step 2: Acylation of 1,3-Cyclohexanedione

- Enolate Formation: 1,3-Cyclohexanedione is dissolved in a suitable aprotic solvent (e.g., dichloromethane) and cooled to 0°C. An organic base, such as triethylamine, is added dropwise to form the enolate.
- Acylation: The crude benzoyl chloride from Step 1, dissolved in the same solvent, is added slowly to the enolate solution at 0°C. The reaction is allowed to warm to room temperature and stirred for several hours until completion (monitored by TLC).
- Work-up: The reaction is quenched with a dilute acid (e.g., 1M HCl). The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude O-acylated enol ester.

Step 3: Cyanide-Catalyzed Rearrangement to **Lancotrione**

- Rearrangement: The crude O-acylated enol ester is dissolved in a solvent such as acetone. A catalytic amount of a cyanide source (e.g., acetone cyanohydrin) and a base (e.g., triethylamine) are added. This catalyzes the rearrangement to the final triketone product, **Lancotrione**.

- Purification: The final product is purified by column chromatography on silica gel to yield pure **Lancotrione**.

Characterization: The structure and purity of the synthesized **Lancotrione** should be confirmed by standard analytical techniques, including ^1H NMR, ^{13}C NMR, and mass spectrometry.

In Vitro HPPD Inhibition Assay

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC_{50}) of **Lancotrione** against the HPPD enzyme.

- Materials:
 - Recombinant HPPD enzyme (e.g., from *Arabidopsis thaliana*)
 - Substrate: 4-hydroxyphenylpyruvate (HPP)
 - Assay Buffer: e.g., 50 mM potassium phosphate buffer, pH 7.2, containing 1 mM ascorbic acid and 0.1 mM FeSO_4 .
 - **Lancotrione** stock solution in DMSO.
 - 96-well microplate.
 - Microplate reader capable of measuring absorbance at 310 nm.
- Procedure:
 - Prepare serial dilutions of **Lancotrione** in the assay buffer.
 - To each well of the microplate, add the assay buffer, the diluted **Lancotrione** solution (or DMSO for control), and the HPPD enzyme solution.
 - Pre-incubate the plate at a controlled temperature (e.g., 30°C) for a short period (e.g., 10 minutes).
 - Initiate the reaction by adding the HPP substrate to each well.

- Monitor the increase in absorbance at 310 nm over time, which corresponds to the formation of homogentisate.
- Calculate the initial reaction rates for each **Lancotrione** concentration.
- Determine the percentage of inhibition relative to the control (no inhibitor).
- The IC₅₀ value is calculated by fitting the dose-response data to a suitable sigmoidal curve.

Greenhouse Efficacy Trial for Herbicidal Activity

This protocol describes a standard method for evaluating the herbicidal effect of **Lancotrione** on target weed species.

- Materials:

- Seeds of target weed species (e.g., Amaranthus retroflexus, Setaria viridis).
- Pots with a standard potting mix.
- **Lancotrione** formulated for spraying (e.g., as an emulsifiable concentrate).
- Greenhouse with controlled environmental conditions.
- Calibrated spray chamber.

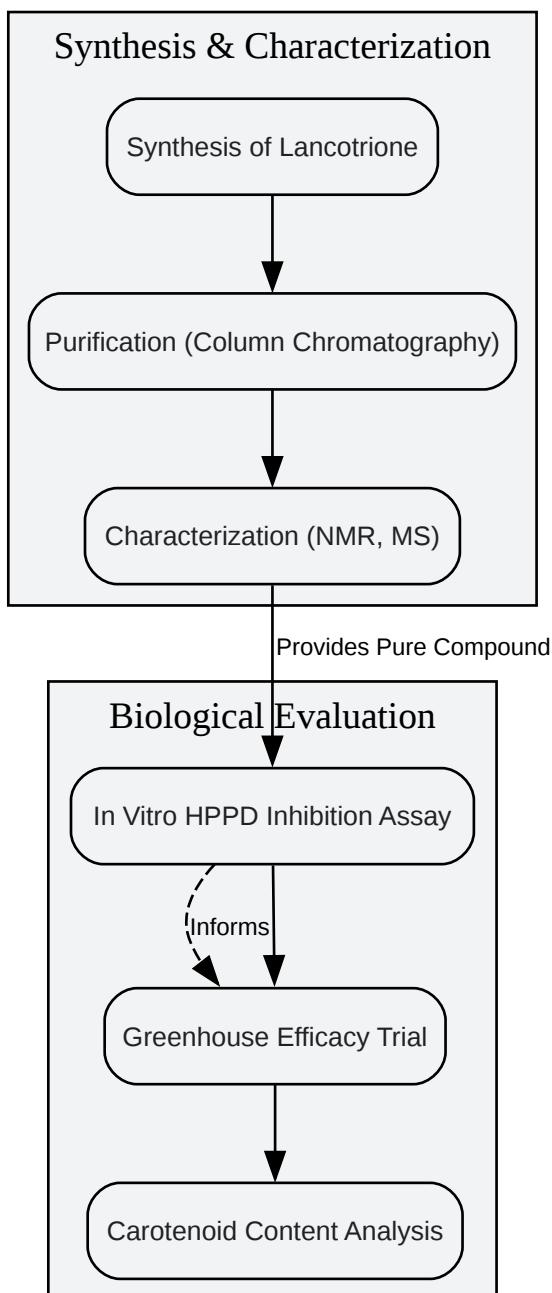
- Procedure:

- Sow the seeds of the target weed species in pots and grow them in the greenhouse until they reach the 2-3 true leaf stage.
- Prepare different concentrations of the **Lancotrione** formulation in a suitable spray solution.
- Apply the formulations to the plants at a constant spray volume using a calibrated spray chamber. Include a negative control (formulation blank) and a positive control (a commercial standard herbicide).

- Return the treated plants to the greenhouse.
- Visually assess the herbicidal injury (e.g., bleaching, necrosis, growth inhibition) at regular intervals (e.g., 3, 7, and 14 days after treatment) using a rating scale (0% = no effect, 100% = complete plant death).
- Determine the dose-response relationship and calculate the GR_{50} value (the dose required to cause 50% growth reduction) for each species.

Experimental Workflow

The following diagram illustrates a logical workflow for the synthesis and evaluation of **Lancotrione**.



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Caption: A logical workflow for the synthesis and evaluation of **Lancotrione**.

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